
2,3,4,5-Tetramethyl-bicyclo(4.2.0)octa-1(6),2,4-trien-7-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hidroxi-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno es un compuesto orgánico único caracterizado por su estructura bicíclica y múltiples grupos metilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Hidroxi-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno normalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común involucra el uso de una reacción de Diels-Alder, donde un dieno y un dienófilo reaccionan para formar la estructura bicíclica. Las condiciones de reacción a menudo incluyen temperaturas elevadas y la presencia de un catalizador para facilitar el proceso de ciclación .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la destilación y la cromatografía para aislar el compuesto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
7-Hidroxi-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados más saturados.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) y nucleófilos (NH3, OH-) en diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir derivados halogenados u hidroxilados .
4. Aplicaciones en investigación científica
7-Hidroxi-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y vías metabólicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetramethyl-bicyclo(4.2.0)octa-1(6),2,4-trien-7-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción de 7-Hidroxi-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir la transducción de señales, la regulación metabólica y la expresión génica .
Comparación Con Compuestos Similares
Compuestos similares
- 7,7-Dicloro-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno
- 2,3,4,5-Tetrametil-biciclo[4.2.0]octa-1,3,5-trien-7-ona
- 4,7,10,10-Tetrametil-biciclo[6.2.0]decane-4-carbaldehído
Singularidad
7-Hidroxi-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno es único debido a su disposición específica de grupos metilo y la presencia de un grupo hidroxilo. Esta configuración estructural confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones .
Propiedades
Número CAS |
6670-39-9 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol |
InChI |
InChI=1S/C12H16O/c1-6-7(2)9(4)12-10(8(6)3)5-11(12)13/h11,13H,5H2,1-4H3 |
Clave InChI |
XTTNGENCQQEHBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(CC2=C1C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


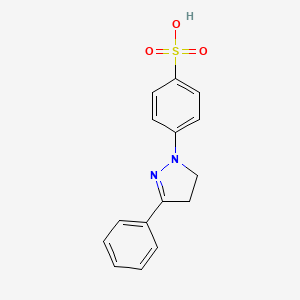

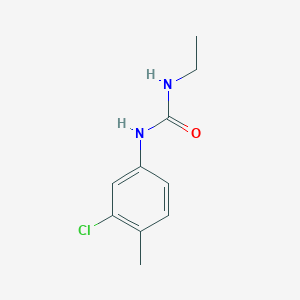
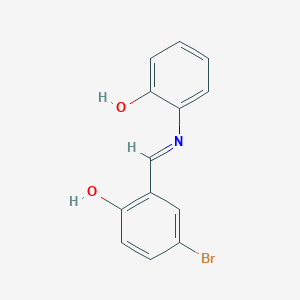
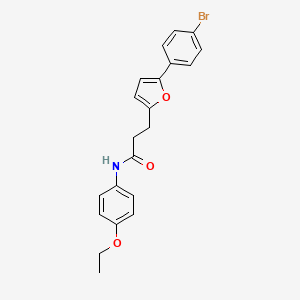
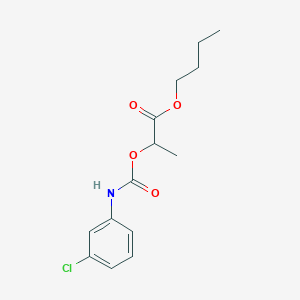

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11960682.png)


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960698.png)

![Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B11960704.png)

